4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-diethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZPJMIALHMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394065 | |
| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67629-62-3 | |
| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Oxidation and Phosphorylation
Palladium-Bismuth-Molybdenum/Carbon Catalyzed Synthesis
The Chinese patent CN110655533B outlines a two-step protocol for synthesizing 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester using a palladium-bismuth-molybdenum/carbon (Pd-Bi-Mo/C) catalyst.
Reaction Mechanism
Oxidation of Aceguvaldehyde :
A 40% (wt%) aqueous solution of aceguvaldehyde (162 g, 0.90 mol) is combined with sodium carbonate (49 g) and Pd-Bi-Mo/C (3.6 g). Oxygen is introduced at 40°C for 3 hours, yielding pyruvic acid/sodium pyruvate.
$$
\text{Aceguvaldehyde} + \text{O}2 \xrightarrow{\text{Pd-Bi-Mo/C}} \text{Pyruvic Acid} + \text{H}2\text{O}
$$Phosphorylation with Tetraethyl Ethylene Diphosphate :
Sodium ethoxide (50 g in 300 g ethanol) is added to tetraethyl ethylene diphosphate (218.7 g, 0.72 mol) in dichloromethane. The pyruvic acid solution is rapidly introduced, and the mixture is acidified with CO₂, yielding the target compound after extraction and distillation.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 3.6 g (0.4 wt%) |
| Temperature | 40°C (Step 1), 20°C (Step 2) |
| Reaction Time | 3 hours (Step 1), 30 minutes (Step 2) |
| Yield | 85–90% (estimated) |
This method avoids corrosive waste by using CO₂ for acidification, achieving high purity (>98%) via liquid-liquid separation.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Oxidation | 85–90% | >98% | Industrial | Low (CO₂ neutral) |
| HWE Olefination | 70–75% | 95% | Laboratory | Moderate (solvent use) |
| Acid Deprotection | 90–95% | 90% | Small-scale | High (HCl waste) |
The catalytic route excels in scalability and eco-efficiency, whereas HWE is preferable for stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethoxy-phosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester involves its interaction with molecular targets through its diethoxy-phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound can also undergo hydrolysis to release active phosphonic acid derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phosphoryl Group
4-(Dimethoxyphosphoryl)-but-2-enoic Acid Methyl Ester (CAS 86120-40-3)
- Key Difference : Replacement of ethoxy with methoxy groups on the phosphoryl moiety.
- Impact :
- Molecular Weight : Lower molecular weight (208.15 g/mol vs. 222.07 g/mol) due to smaller alkyl chains .
- Reactivity : Dimethoxy groups increase electrophilicity at the phosphorus center, enhancing reactivity in nucleophilic substitutions.
- Applications : Used in synthesizing thiazole derivatives for DNA-binding agents, highlighting its role in medicinal chemistry .
Ethyl 4-(Diethoxyphosphoryl)-but-2-enoate (CAS 42516-28-9)
Backbone-Modified Analogs
Aryl-Substituted But-2-enoic Acid Methyl Esters (Compounds 12a–12i)
- Examples :
- 2-Hydroxy-4-oxo-4-phenyl derivative (12a, CAS N/A).
- 4-(4-Chloro-phenyl)-2-hydroxy-4-oxo derivative (12g, CAS N/A).
- Key Differences : Aryl or substituted aryl groups at the 4-position instead of phosphoryl.
- Impact: Electron Effects: Aryl groups are electron-withdrawing, stabilizing the enoate system but reducing electrophilicity at C3.
- Physical Properties : Melting points range from 51–163°C , influenced by substituent polarity .
Tetramic Acid Derivatives (Compounds 17–19)
- Example: (Z)-4-(1-Octyl-2-hydroxy-3,4-dimethoxy-5-oxo-pyrrol-2-yl)-but-2-enoic acid ethyl ester.
- Key Differences : Incorporation of a tetramic acid ring system.
- Impact :
Functional Group Variations
Phenoxy-Substituted Esters (CAS 478064-33-4)
- Example: Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)-but-2-enoate.
- Key Differences: Phenoxy groups introduce aromaticity and sites for further functionalization.
- Impact :
Sulfonated Derivatives (CAS 1029612-16-5)
- Example: (2E)-3-[[(4-Methylphenyl)sulfonyl]oxy]-2-butenoic acid methyl ester.
- Key Differences : Sulfonate ester group at C3.
- Impact :
- Leaving Group Capacity : Sulfonyloxy groups facilitate elimination or substitution reactions .
Biological Activity
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester (CAS No. 67629-62-3) is a chemical compound that has garnered interest in various fields, including medicinal chemistry and agricultural sciences. Its unique structure, featuring a diethoxyphosphoryl group, suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : C8H15O5P
- Molecular Weight : 222.18 g/mol
The structural representation is as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several potential applications, particularly in the fields of pharmacology and agriculture.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi.
- Inhibitory Effects on Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.
- Potential as a Herbicide : Due to its phosphonate structure, it is hypothesized that this ester might possess herbicidal properties, making it valuable in agricultural applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Herbicidal Potential | Suppression of weed growth |
Case Study 1: Antimicrobial Effects
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane.
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results demonstrated a dose-dependent inhibition with an IC50 value of approximately 25 µM, suggesting potential applications in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
